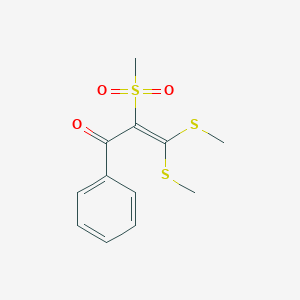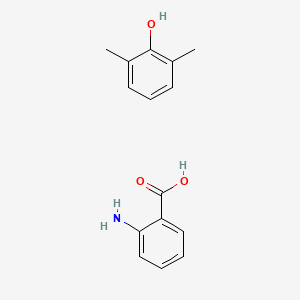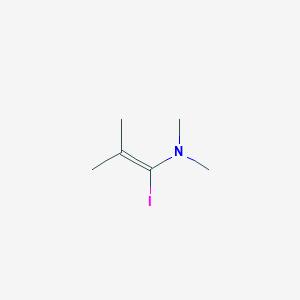
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H12IN. It is also known by other names such as (1-iodo-2-methyl-propenyl)-dimethyl-amine and 1-iodo-N,N,2-trimethylprop-1-en-1-amine . This compound is characterized by the presence of an iodine atom attached to a propenylamine structure, making it a unique and interesting compound for various chemical applications.
Preparation Methods
The synthesis of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of N,N,2-trimethylprop-1-en-1-amine with iodine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the propenylamine structure allows for addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated amines on biological systems.
Medicine: Research into the potential therapeutic applications of halogenated amines may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- involves its interaction with molecular targets through its iodine and amine functional groups. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be compared with similar compounds such as:
1-Chloro-N,N,2-trimethyl-1-propenylamine: This compound has a chlorine atom instead of iodine and exhibits different reactivity and applications.
1-Bromo-N,N,2-trimethyl-1-propenylamine:
N,N-Dimethyl-2-propen-1-amine: Lacking a halogen atom, this compound has different reactivity and is used in different chemical contexts.
The uniqueness of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its chloro and bromo analogs.
Properties
CAS No. |
65560-41-0 |
|---|---|
Molecular Formula |
C6H12IN |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1-iodo-N,N,2-trimethylprop-1-en-1-amine |
InChI |
InChI=1S/C6H12IN/c1-5(2)6(7)8(3)4/h1-4H3 |
InChI Key |
HTEUKLIVZZZROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(N(C)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


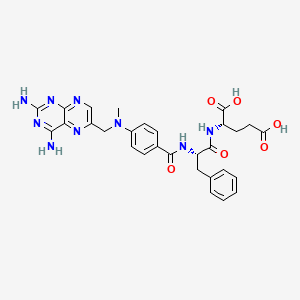
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
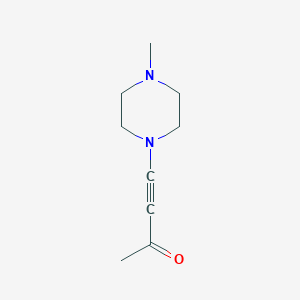
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
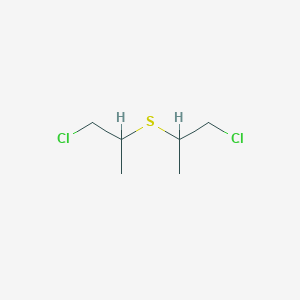
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
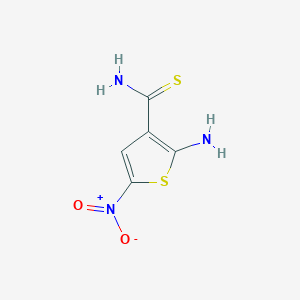

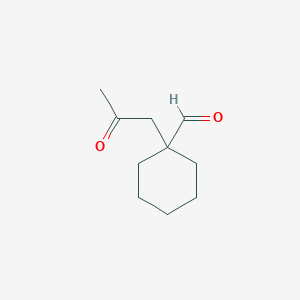
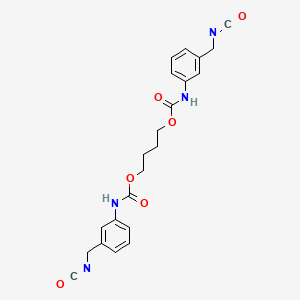
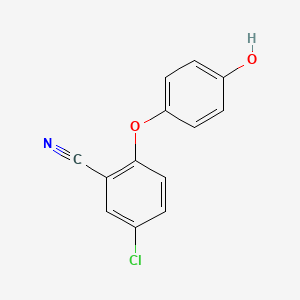
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
